(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivative, followed by the introduction of the dichlorophenyl group through a series of substitution reactions. The final step involves the formation of the imine linkage under controlled conditions, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1Z,2E)-3-(2,4-Dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]prop-2-EN-1-imine: shares similarities with other benzoxazole derivatives and dichlorophenyl compounds.
Benzoxazole derivatives: These compounds often exhibit similar reactivity and biological activity due to the presence of the benzoxazole moiety.
Dichlorophenyl compounds: The dichlorophenyl group is common in many organic compounds, contributing to their chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H16Cl2N2O |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-en-1-imine |
InChI |
InChI=1S/C23H16Cl2N2O/c1-15-4-11-22-21(13-15)27-23(28-22)17-6-9-19(10-7-17)26-12-2-3-16-5-8-18(24)14-20(16)25/h2-14H,1H3/b3-2+,26-12? |
InChI Key |
CSSBNEHCIJMZAA-HVSNTMGOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.